molecular formula C23H16N2O4S B4696649 3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate

3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate

Cat. No. B4696649
M. Wt: 416.5 g/mol
InChI Key: FFBSAULFUQWCBU-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound, also known as JWH-018, belongs to the class of synthetic cannabinoids and is structurally similar to the psychoactive compound found in marijuana.

Mechanism of Action

3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate acts as a full agonist at the cannabinoid receptors, which means that it activates these receptors to produce a biological response. It has been found to have a higher affinity for the CB1 receptor than the CB2 receptor, which is primarily found in immune cells.
Biochemical and Physiological Effects:
3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with the reward system and the regulation of mood. It has also been found to decrease GABA release, which is a neurotransmitter that inhibits the activity of neurons.

Advantages and Limitations for Lab Experiments

3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate has several advantages for use in lab experiments. It is a highly potent compound that can be used in small quantities, which reduces the cost of experiments. It also has a high affinity for the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoid receptor activation.
However, 3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate also has several limitations for use in lab experiments. It is a synthetic compound that is not found in nature, which limits its relevance to the study of natural cannabinoids. It also has a high potential for abuse, which raises ethical concerns about its use in research.

Future Directions

There are several future directions for the study of 3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate. One direction is to investigate the potential therapeutic applications of 3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate for the treatment of various medical conditions such as pain, nausea, and anxiety. Another direction is to study the long-term effects of 3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate on the brain and other organs, as well as its potential for addiction and abuse.
In conclusion, 3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It acts as a full agonist at the cannabinoid receptors and has a wide range of biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations and ethical concerns that need to be addressed. There are several future directions for the study of 3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate, which could lead to new insights into the regulation of various physiological processes and the development of new therapies for medical conditions.

Scientific Research Applications

3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to interact with the cannabinoid receptors in the brain, which are involved in the regulation of various physiological processes such as pain perception, mood, appetite, and memory.

properties

IUPAC Name

[3-[(E)-[(1-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c26-21-18-8-2-1-6-16(18)10-11-19(21)22(27)25-24-14-15-5-3-7-17(13-15)29-23(28)20-9-4-12-30-20/h1-14,26H,(H,25,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBSAULFUQWCBU-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate
Reactant of Route 2
3-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate

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